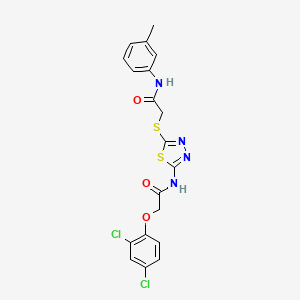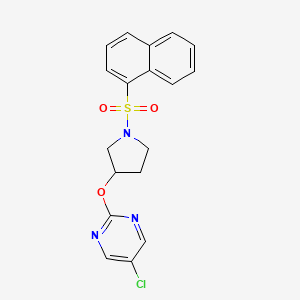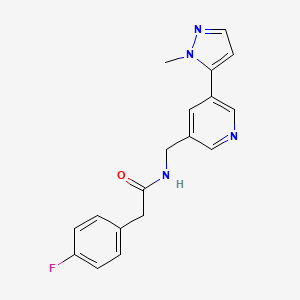
3-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid is a small molecule that belongs to the class of organic compounds known as phenylpropanoic acids . These are compounds with a structure containing a benzene ring conjugated to a propanoic acid . It is also known as 3-(3,4-dimethoxyphenyl)propionic acid and 3,4-dimethoxy-α-β-dihydrocinnamic acid .
Synthesis Analysis
The synthesis of this compound involves decarboxylation on 3-(3,4-dimethoxyphenyl)-2’,3’-epoxy-potassium propionate in water . The reaction temperature is controlled at 0 ℃-40 ℃, preferred 15 ℃-20 ℃ . The decarboxylic reaction time was controlled at 1.5-4 hour, preferred 3 hours .Molecular Structure Analysis
The molecular formula of this compound is C11H14O4 . The average molecular weight is 210.2265 . The structure contains a benzene ring conjugated to a propanoic acid .Chemical Reactions Analysis
This compound reacts with formaldehyde in the presence of acid to give an isochromanone . The 3,4-dimethoxyphenyl group in this molecule is an intramolecular hydrogen acceptor .Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 96-98 °C (lit.) . It has a density of 1.112 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Synthesis and Imaging Applications
- Synthesis of Iodine-131 Labeled Drugs : This acid has been utilized in the synthesis of iodine-131 labeled drugs, such as 1-(4-iodo-2,5-dimethoxyphenyl)-2-aminopropane and related compounds. These synthesized compounds show potential for use in gamma-ray scintigraphy, a diagnostic technique in nuclear medicine, particularly for brain imaging (Braun et al., 1977).
Crystal Structure and Synthesis
- Crystal Structure Analysis : The compound (Z)‐2,3‐Bis(3,4‐dimethoxyphenyl)propenoic Acid, synthesized from 2,3-bis(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid, has been studied for its crystal structure, which exhibits the Z configuration. Such studies aid in understanding the molecular structure and properties of related compounds (Stomberg, Li, & Lundquist, 1995).
Biological Activities
- Fungicidal and Insecticidal Activities : Novel derivatives of 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid, synthesized from 3,4-dimethoxyacetophenone, have shown fungicidal and insecticidal activities. These findings suggest potential agricultural applications for these compounds (Liu, Li, & Li, 2004).
Chemical Reactions and Synthesis Techniques
- Acid Cyclization : The reaction of 3-amino-4-(3,4-dimethoxyphenyl)maleimide and related compounds with carbonyl compounds and nitrous acid has been studied. This research contributes to the understanding of acid cyclization in chemical synthesis (Zinchenko et al., 2009).
- Novel Synthesis Approaches : A novel method for synthesizing L-α-(3,4-dimethoxybenzyl)-α-ureidopropanoic acid demonstrates efficient, environmentally friendly, and high-yield processes, indicating potential for industrial applications (Su Wei-ke, 2008).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 3-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid is the Aromatic-amino-acid aminotransferase . This enzyme plays a crucial role in the metabolism of aromatic amino acids, which are essential components of protein synthesis and serve as precursors for various bioactive molecules.
Mode of Action
It is known to interact with its target enzyme, potentially altering its function
Biochemical Pathways
Given its target, it is likely to influence the metabolic pathways involving aromatic amino acids . The downstream effects of these alterations would depend on the specific metabolic processes involved and require further investigation.
Result of Action
It is known to stimulate γ-globin gene expression and erythropoiesis in vivo . This suggests that it may have potential therapeutic applications in conditions such as beta hemoglobinopathies and other anemias .
Biochemische Analyse
Biochemical Properties
It is known to be an orally active short-chain fatty acid (SCFA) that stimulates γ globin gene expression and erythropoiesis in vivo . It is also known to interact with the enzyme aromatic-amino-acid aminotransferase .
Cellular Effects
Given its role in stimulating γ globin gene expression, it may influence cell function by modulating gene expression .
Molecular Mechanism
It is known to interact with the enzyme aromatic-amino-acid aminotransferase
Metabolic Pathways
It is known to be involved in the catabolic pathway of the branched-chain amino acids L-isoleucine and L-valine, and the amino acids L-threonine and L-methionine .
Eigenschaften
IUPAC Name |
3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-8(12(13)14)6-9-4-5-10(15-2)11(7-9)16-3/h4-5,7-8H,6H2,1-3H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWOGKXUYHXPKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)OC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

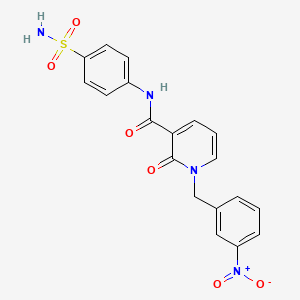
![3-amino-4-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]benzonitrile](/img/structure/B2394307.png)
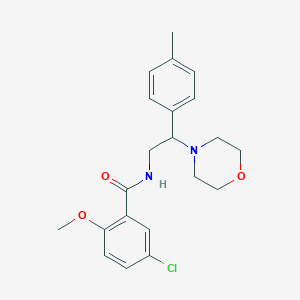

![[(Z)-[1-[(2,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] propanoate](/img/structure/B2394310.png)
![5-[[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]-3-methyl-1,2-oxazole](/img/structure/B2394311.png)
![tert-Butyl ((2-azabicyclo[3.2.0]heptan-1-yl)methyl)carbamate](/img/structure/B2394316.png)
![2-{[1-(2-Hydroxycyclohexyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2394317.png)
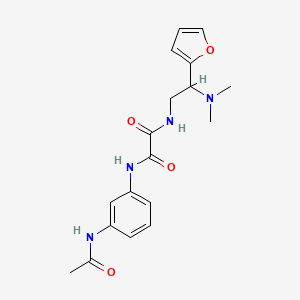

![Ethyl 4-({7-methyl-3-[(4-methylpiperidin-1-yl)carbonyl]-1,8-naphthyridin-4-yl}amino)benzoate](/img/structure/B2394320.png)
